molecular formula C12H5Cl5O3 B455795 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-93-0

5-[(Pentachlorophenoxy)methyl]-2-furaldehyde

Cat. No.: B455795
CAS No.: 438220-93-0
M. Wt: 374.4g/mol
InChI Key: FCNFVMJDFMVJDS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde typically involves the reaction of pentachlorophenol with a suitable furan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(Pentachlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Pentachlorophenoxy)methyl]-2-furaldehyde has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Trichlorophenoxy)methyl]-2-furaldehyde
  • 5-[(Tetrachlorophenoxy)methyl]-2-furaldehyde
  • 5-[(Hexachlorophenoxy)methyl]-2-furaldehyde

Uniqueness

5-[(Pentachlorophenoxy)methyl]-2-furaldehyde is unique due to the presence of five chlorine atoms on the phenoxy group, which imparts distinct chemical and biological properties. This high degree of chlorination can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O3/c13-7-8(14)10(16)12(11(17)9(7)15)19-4-6-2-1-5(3-18)20-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNFVMJDFMVJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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